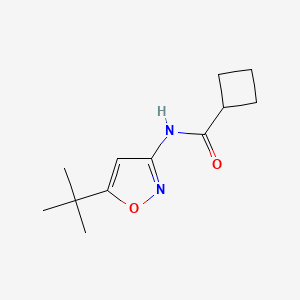![molecular formula C15H14FNO4S B4996109 3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, commonly known as FSP-3, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). FSP-3 has gained significant attention in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
Wirkmechanismus
FSP-3 exerts its pharmacological effects by selectively inhibiting the activity of COX-2 enzyme, which is upregulated in response to inflammation and pain. By inhibiting the activity of COX-2, FSP-3 reduces the production of prostaglandins, which are responsible for the inflammatory response and pain sensation.
Biochemical and Physiological Effects:
FSP-3 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. FSP-3 has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
FSP-3 has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2 enzyme, and its ability to inhibit the growth and proliferation of cancer cells. However, FSP-3 has some limitations, including its relatively low solubility in water, which may limit its bioavailability and its potential therapeutic applications.
Zukünftige Richtungen
FSP-3 has significant potential for further research and development in various therapeutic areas. Some of the future directions for FSP-3 include:
1. Development of novel FSP-3 analogs with improved pharmacological properties and therapeutic efficacy.
2. Investigation of the potential of FSP-3 in the treatment of various inflammatory and pain-related diseases, including arthritis, neuropathic pain, and migraine.
3. Study of the potential of FSP-3 in combination with other drugs for the treatment of cancer.
4. Investigation of the potential of FSP-3 as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
5. Study of the pharmacokinetics and pharmacodynamics of FSP-3 in humans to determine its safety and efficacy in clinical trials.
Conclusion:
FSP-3 is a promising chemical compound with significant potential for further research and development in various therapeutic areas. Its potent anti-inflammatory and analgesic effects, selective inhibition of COX-2 enzyme, and ability to inhibit the growth and proliferation of cancer cells make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the pharmacological properties and therapeutic potential of FSP-3.
Synthesemethoden
FSP-3 can be synthesized through a multistep reaction process that involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylalanine methyl ester. The reaction yields N-(4-fluorophenylsulfonyl)-N-phenylalanine methyl ester, which is then converted to FSP-3 through hydrolysis and decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
FSP-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that FSP-3 exhibits potent anti-inflammatory and analgesic effects through its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJNQDPJAGMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)



![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)